2,5-Difluorophenylacetyl chloride
Overview
Description
2,5-Difluorophenylacetyl chloride, also known as 2,5-DFPAC, is an organofluorine compound used in scientific research for various applications. It is a volatile, colorless liquid that is soluble in most organic solvents and has a boiling point of 122°C. 2,5-DFPAC is used in the synthesis of various compounds, and it has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
- Intermediate Synthesis : 2,5-Difluorophenylacetyl chloride serves as an intermediate in the preparation of various compounds. For example, it has been used in the synthesis of (Z)-Ethyl 2-amino-2-(2-(2,5-difluorophenyl)acetoxyimino)acetate .
- Fluorination Reactions : The compound’s fluorine atoms make it valuable for introducing fluorine into other molecules. Researchers explore its use in creating fluorinated pharmaceuticals or materials .
Organic Synthesis and Medicinal Chemistry
Fluorinated Compounds
Mechanism of Action
Mode of Action
As a synthetic reagent, 2,5-Difluorophenylacetyl chloride is primarily used in chemical reactions rather than interacting with biological targets. Its mode of action is determined by the specific reaction conditions and the other reactants present .
Pharmacokinetics
It has a high gastrointestinal absorption and is BBB permeant
Safety and Hazards
properties
IUPAC Name |
2-(2,5-difluorophenyl)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(12)4-5-3-6(10)1-2-7(5)11/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGHDMOEOHWRGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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